

# methyl 4-methoxy-1H-indole-2-carboxylate CAS number 111258-23-2

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## Compound of Interest

**Compound Name:** methyl 4-methoxy-1H-indole-2-carboxylate

**Cat. No.:** B038223

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An In-depth Technical Guide on **Methyl 4-methoxy-1H-indole-2-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Methyl 4-methoxy-1H-indole-2-carboxylate** (CAS No. 111258-23-2) is a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in numerous natural products and pharmacologically active compounds. The presence of a methoxy group at the 4-position and a methyl carboxylate at the 2-position provides strategic points for chemical modification, making it a valuable precursor for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential biological significance based on the activities of structurally related methoxyindole derivatives.

## Chemical and Physical Properties

**Methyl 4-methoxy-1H-indole-2-carboxylate** is a colorless to yellow solid.<sup>[1]</sup> Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference(s)
CAS Number	111258-23-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	205.21 g/mol	<a href="#">[1]</a>
Melting Point	142-144 °C	<a href="#">[1]</a>
Boiling Point	370.1 ± 22.0 °C at 760 mmHg	<a href="#">[2]</a>
Density	1.3 ± 0.1 g/cm <sup>3</sup>	<a href="#">[2]</a>
Purity	≥ 99% (HPLC)	<a href="#">[1]</a>
IUPAC Name	methyl 4-methoxy-1H-indole-2-carboxylate	<a href="#">[3]</a>
InChI Key	GLCZQTLCSVLVFGV-UHFFFAOYSA-N	<a href="#">[3]</a>
SMILES	COC(=O)C1=CC2=C(OC)C=C C=C2N1	<a href="#">[4]</a>
Appearance	Colorless to yellow solid	<a href="#">[1]</a>
Storage	Store at 0-8 °C	<a href="#">[1]</a>

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **methyl 4-methoxy-1H-indole-2-carboxylate** is not extensively documented in publicly available literature, a plausible synthetic route can be constructed based on established methods for the synthesis of related 4-methoxyindoles and indole-2-carboxylates. A common approach involves the Leimgruber-Batcho indole synthesis, starting from a suitably substituted nitrotoluene.

## Proposed Synthetic Pathway

The proposed synthesis starts with 2-methyl-3-nitroanisole and proceeds through the formation of an enamine, followed by reductive cyclization to form the indole ring, and subsequent esterification.



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Caption: Proposed synthetic workflow for **methyl 4-methoxy-1H-indole-2-carboxylate**.

## Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on known indole syntheses.

### Step 1: Synthesis of 1-((E)-2-(2-methoxy-6-nitrophenyl)vinyl)pyrrolidine

- To a solution of 2-methyl-3-nitroanisole (1 equivalent) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) and pyrrolidine (1.1 equivalents).
- Heat the mixture to reflux for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture and concentrate under reduced pressure to remove excess reagents and solvent.
- The crude enamine intermediate can be purified by column chromatography or used directly in the next step.

### Step 2: Synthesis of 4-Methoxy-1H-indole

- Dissolve the crude enamine from the previous step in a suitable solvent such as acetic acid or ethanol.
- For reductive cyclization, add a reducing agent. Options include:
  - Catalytic hydrogenation: Use palladium on carbon (10 mol%) under a hydrogen atmosphere.
  - Chemical reduction: Use activated zinc dust portion-wise while maintaining the temperature below 30°C.

- Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
- Filter the reaction mixture to remove the catalyst or unreacted zinc.
- Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude 4-methoxy-1H-indole by column chromatography on silica gel.

#### Step 3: Synthesis of 4-Methoxy-1H-indole-2-carboxylic acid

- This step can be challenging. A possible route involves a Vilsmeier-Haack reaction to introduce a formyl group at the 2-position, followed by oxidation.
- Alternatively, direct carboxylation at the 2-position can be attempted using strong bases like n-butyllithium followed by quenching with carbon dioxide, though this may lead to mixtures.

#### Step 4: Synthesis of **Methyl 4-methoxy-1H-indole-2-carboxylate**

- To a solution of 4-methoxy-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
- Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The final product can be purified by recrystallization or column chromatography.

## Potential Biological Significance and Applications

While there is a lack of specific biological activity data for **methyl 4-methoxy-1H-indole-2-carboxylate** in the public domain, the broader class of methoxy-substituted indoles has

demonstrated a wide range of pharmacological effects.<sup>[5]</sup> The indole scaffold is a key component in many biologically active molecules, and the introduction of a methoxy group can significantly influence electronic properties and metabolic stability, often enhancing biological activity.

## Anticancer Potential

Many indole derivatives have been investigated as potential anticancer agents. The methoxy group's position on the indole ring can significantly impact the mechanism of action, which can range from microtubule disruption to the induction of non-apoptotic cell death (methuosis).

Table of Anticancer Activity for Structurally Related Methoxyindole Derivatives

Compound/Iso mer	Cancer Cell Line	IC <sub>50</sub> /GI <sub>50</sub> (µM)	Mechanism of Action	Reference(s)
Indolyl-pyridinyl- propenone (5- methoxyindole derivative)	Glioblastoma	Not specified	Methuosis induction	[6]
Indolyl-pyridinyl- propenone (6- methoxyindole derivative)	Glioblastoma	Not specified	Microtubule disruption	[6]
Methyl 6- methoxy-3-(4- methoxyphenyl)- 1H-indole-2- carboxylate	MCF-7 (Breast)	Low GI <sub>50</sub> values	Not specified	[6]
5-chloro-1H- indole-2- carboxylic acid benzo[1] [3]dioxol-5- ylmethyl-[2-(1H- indol-3-yl)-ethyl]- amide	Shh LIGHT2	0.24	Hedgehog pathway inhibition	[7]

Note: The data presented is for structurally related compounds and not for **methyl 4-methoxy-1H-indole-2-carboxylate** itself. Experimental conditions may vary between studies.

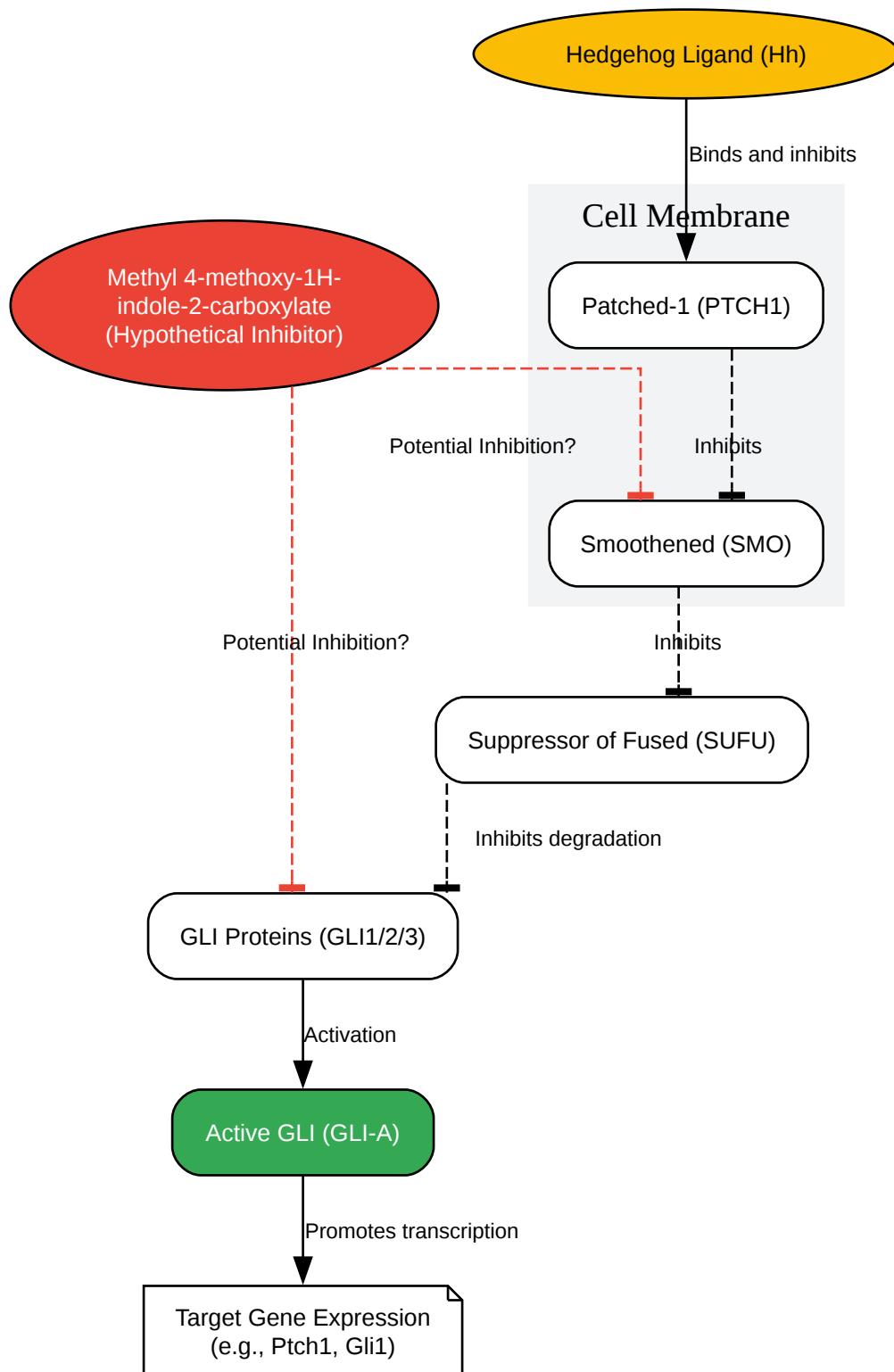
## Neurological and Other Applications

The indole nucleus is structurally related to the neurotransmitter serotonin. Consequently, many indole derivatives interact with serotonin receptors and have been explored for the treatment of central nervous system (CNS) disorders such as depression and anxiety. Methoxy-substituted indoles are key intermediates in the synthesis of serotonin receptor modulators.

Furthermore, some methoxyindoles have shown potential as anti-inflammatory and antifungal agents. For instance, 5-methoxy-1H-indole has demonstrated antifungal activity against *Fusarium graminearum*.<sup>[8]</sup>

## Hypothetical Signaling Pathway Involvement

Given the anticancer potential of related indole compounds, a plausible area of investigation for **methyl 4-methoxy-1H-indole-2-carboxylate** would be its effect on cell signaling pathways commonly dysregulated in cancer, such as the Hedgehog signaling pathway.

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Caption: Hypothetical inhibition of the Hedgehog signaling pathway by **methyl 4-methoxy-1H-indole-2-carboxylate**.

## Conclusion

**Methyl 4-methoxy-1H-indole-2-carboxylate** is a versatile chemical intermediate with considerable potential for the development of new pharmaceuticals. While direct biological data for this specific compound is limited, the known activities of related methoxyindoles suggest that it is a promising candidate for further investigation, particularly in the fields of oncology and neurology. The synthetic protocols and structure-activity relationships of its analogs provide a solid foundation for future research and drug discovery efforts centered on this molecule. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

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